ATTO 425

Description

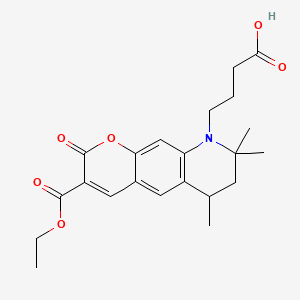

Structure

3D Structure

Properties

IUPAC Name |

4-(3-ethoxycarbonyl-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-5-28-20(26)16-10-14-9-15-13(2)12-22(3,4)23(8-6-7-19(24)25)17(15)11-18(14)29-21(16)27/h9-11,13H,5-8,12H2,1-4H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDDWSAHNYBXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648930 | |

| Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652966-03-5 | |

| Record name | 3-(Ethoxycarbonyl)-7,8-dihydro-6,8,8-trimethyl-2-oxo-2H-pyrano[3,2-g]quinoline-9(6H)-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652966-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(Ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescent Dye ATTO 425

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin (B35378) class of organic fluorophores. It is characterized by its strong absorption in the violet-blue region of the spectrum, a large Stokes shift, and high fluorescence quantum yield. These properties, combined with its good photostability and moderate hydrophilicity, make it a versatile tool for a wide range of applications in life sciences research and drug development. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with detailed experimental protocols and visualizations.

Chemical Structure and Properties

This compound is based on a rigidized coumarin scaffold, which contributes to its high fluorescence quantum yield and photostability. The core structure can be functionalized with various reactive groups to enable covalent labeling of biomolecules.

Chemical Structure of this compound (Carboxy Derivative)

Image Source: ATTO-TEC GmbH

The fundamental photophysical and chemical properties of this compound are summarized in the tables below. These values are typically measured for the carboxy derivative in aqueous solution.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λabs) | 439 nm | [1] |

| Emission Maximum (λem) | 484 nm | [1] |

| Molar Extinction Coefficient (ε) | 45,000 M-1cm-1 | [1] |

| Fluorescence Quantum Yield (Φ) | 0.90 (90%) | [2] |

| Fluorescence Lifetime (τ) | 3.6 ns | [1] |

| Stokes Shift | 45 nm | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight (Carboxy) | ~401 g/mol | [4] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO) and water. | [4] |

| Hydrophilicity | Moderately hydrophilic | [3] |

| Reactive Forms Available | NHS-ester, Maleimide, Azide, Carboxy, Amine | [4] |

Experimental Protocols

This compound is commonly used for labeling proteins, antibodies, and nucleic acids. The following are detailed protocols for common labeling procedures.

Protein Labeling with this compound NHS-ester

N-hydroxysuccinimide (NHS) esters are reactive towards primary amino groups, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound NHS-ester

-

Anhydrous, amine-free DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

The first colored band to elute is the labeled protein.

-

Oligonucleotide Labeling with this compound NHS-ester

This protocol is for labeling amine-modified oligonucleotides.

Materials:

-

Amine-modified oligonucleotide

-

This compound NHS-ester

-

Anhydrous, amine-free DMF

-

0.2 M carbonate/bicarbonate buffer, pH 9

-

Purification system (e.g., HPLC)

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in the carbonate/bicarbonate buffer to a concentration of 1-5 mM.

-

-

Dye Preparation:

-

Dissolve the this compound NHS-ester in anhydrous DMF to a concentration of 10-20 mg/mL.

-

-

Labeling Reaction:

-

Add a 2- to 10-fold molar excess of the activated dye to the oligonucleotide solution.

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification:

-

Purify the labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC.

-

Visualizations

Signaling Pathway: Actin Cytoskeleton Dynamics in Cell Migration

This compound-phalloidin is a valuable tool for visualizing the actin cytoskeleton, which plays a crucial role in cell migration. Cell migration is initiated by extracellular signals that lead to the reorganization of the actin network. The following diagram illustrates a simplified signaling cascade leading to actin polymerization and cell movement.

Experimental Workflow: Immunofluorescence Staining of the Actin Cytoskeleton

This workflow outlines the key steps for staining F-actin in cultured cells using this compound-phalloidin.

Logical Relationship: Direct vs. Indirect Immunofluorescence

This diagram illustrates the fundamental difference between direct and indirect immunofluorescence, two common techniques where this compound-labeled antibodies can be employed.

Conclusion

This compound is a robust and versatile fluorescent dye with excellent photophysical properties. Its strong absorption, high quantum yield, and large Stokes shift make it a valuable tool for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. The availability of various reactive forms allows for the straightforward labeling of a wide range of biomolecules, enabling researchers to investigate complex biological processes with high sensitivity and specificity.

References

ATTO 425 Fluorescent Dye: A Technical Guide to Quantum Yield and Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of the ATTO 425 fluorescent dye, with a core focus on its fluorescence quantum yield. It includes a detailed protocol for the experimental determination of this key parameter and presents workflows for its application in biomolecule labeling and detection.

Core Photophysical Properties of this compound

This compound is a fluorescent label based on a coumarin (B35378) structure, recognized for its high fluorescence quantum yield, significant Stokes shift, and robust photostability.[1][2][3][4][5] These characteristics make it a valuable tool for a wide range of bioanalytical applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[6] The dye is moderately hydrophilic and can be efficiently excited using light sources in the 405-455 nm range.[1][2]

Quantitative Data Summary

The key photophysical parameters of this compound (in aqueous solution) are summarized in the table below for easy reference and comparison.

| Photophysical Parameter | Value | Reference |

| Fluorescence Quantum Yield (ηfl) | 0.90 (or 90%) | [3][4][5][7] |

| Excitation Maximum (λabs / λex) | 436 - 439 nm | [1][3][7][8] |

| Emission Maximum (λfl / λem) | 484 - 485 nm | [1][3][7][8] |

| Molar Extinction Coefficient (εmax) | 45,000 M⁻¹ cm⁻¹ | [1][3][5][7][8] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][3][7] |

| Molecular Weight (Carboxy derivative) | ~427 g/mol | [3] |

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9] The most common and reliable method for determining the relative quantum yield of a fluorescent dye in solution is the comparative method, as detailed by Williams et al.[9] This protocol involves comparing the fluorescence intensity of the test sample (this compound) to a well-characterized fluorescence standard with a known quantum yield.

Detailed Protocol: Comparative Method

1. Selection of a Standard:

-

Choose a standard fluorescent dye with a known, stable quantum yield. The standard's absorption and emission spectra should overlap significantly with the sample dye (this compound). Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard for blue-emitting dyes.

2. Preparation of Solutions:

-

Prepare a series of five or more dilute solutions of both the this compound sample and the standard in the same solvent.

-

The concentrations should be chosen to produce absorbance values within a linear range, typically below 0.1 at the excitation wavelength, to minimize inner filter effects.

3. Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution.

-

Note the absorbance value at the chosen excitation wavelength (e.g., 436 nm for this compound). The excitation wavelength must be the same for both the sample and the standard.

4. Fluorescence Measurement:

-

Using a spectrofluorometer, record the fully corrected fluorescence emission spectrum for each solution.

-

The measurement conditions (e.g., excitation wavelength, slit widths, detector sensitivity) must be kept identical for all sample and standard measurements.

5. Data Analysis and Calculation:

-

Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the resulting straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).

-

Calculate the quantum yield of the this compound sample (Φₓ) using the following equation:[9]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term (ηₓ² / ηₛₜ²) cancels out to 1.

-

Visualized Workflows and Methodologies

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows associated with the use of this compound.

Caption: Workflow for determining relative fluorescence quantum yield.

Caption: General workflow for biomolecule labeling and detection.

References

- 1. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aatbio.com [aatbio.com]

- 7. Fluorescent Labels | Products | Leica Microsystems [leica-microsystems.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. chem.uci.edu [chem.uci.edu]

ATTO 425: A Technical Guide to Photostability and Photobleaching Rates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, photostability, and photobleaching characteristics of the fluorescent dye ATTO 425. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques.

Core Photophysical Properties of this compound

This compound is a fluorescent label with a coumarin (B35378) structure, known for its high fluorescence quantum yield and large Stokes shift.[1][2][3][4] These characteristics make it a valuable tool for various bioanalytical applications, including the labeling of DNA, RNA, and proteins.[2][4][5] The dye is moderately hydrophilic and can be efficiently excited in the 405-455 nm range.[3]

The key photophysical parameters of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | 436 nm | [3] |

| Emission Maximum (λem) | 484 nm | [3] |

| Molar Extinction Coefficient (ε) | 45,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φf) | 0.90 (90%) | [6] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [3][6] |

Understanding Photostability and Photobleaching

The photostability of a fluorophore, or its resistance to light-induced degradation, is a critical factor in fluorescence microscopy and other applications that involve prolonged or intense illumination.[2] Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce, which can limit the duration of imaging experiments and affect the quantitative analysis of data. While ATTO dyes are generally recognized for their high photostability, one source suggests that coumarin-based fluorophores may have lower photochemical stability.[1][2] Therefore, a thorough understanding and experimental determination of photobleaching rates under specific application conditions are crucial.

Experimental Protocol for Determining Photostability

To empower researchers to quantitatively assess the photostability of this compound for their specific experimental needs, a detailed methodology for measuring the photobleaching rate is provided below. This protocol is adapted from general procedures for characterizing fluorescent dyes.

Objective: To determine the photobleaching rate constant (k) and the photobleaching half-life (t½) of this compound under specific illumination conditions.

Materials:

-

This compound-labeled sample (e.g., protein, oligonucleotide)

-

Buffer solution relevant to the intended application

-

Fluorescence microscope with a stable light source (e.g., laser, LED)

-

Appropriate filter sets for this compound excitation and emission

-

A sensitive detector (e.g., sCMOS or EMCCD camera)

-

Image acquisition and analysis software (e.g., ImageJ/Fiji)

Methodology:

-

Sample Preparation:

-

Prepare the this compound-labeled sample in the desired buffer.

-

Mount the sample on a microscope slide or in a suitable imaging chamber. Ensure a consistent sample concentration and thickness to minimize variability.

-

-

Microscope Setup:

-

Turn on the microscope and light source, allowing them to stabilize.

-

Select the appropriate objective lens and filter cube for this compound.

-

Set the illumination intensity to a level that will be used in the actual experiment. It is critical to keep this intensity constant throughout the measurement.

-

-

Image Acquisition:

-

Focus on the sample and acquire an initial image (t=0) with a short exposure time to minimize photobleaching during this step.

-

Begin continuous illumination of the sample at the predetermined intensity.

-

Acquire a time-lapse series of images at regular intervals. The frequency of image acquisition will depend on the rate of photobleaching.

-

-

Data Analysis:

-

Open the time-lapse image series in an image analysis software.

-

Define a region of interest (ROI) within the fluorescently labeled area.

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no fluorescent signal) from the intensity of the sample ROI at each time point.

-

Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity as a function of time.

-

-

Calculation of Photobleaching Rate and Half-Life:

-

The photobleaching decay curve can often be fitted to a single exponential decay function: I(t) = I(0) * e^(-kt) Where:

-

I(t) is the intensity at time t

-

I(0) is the initial intensity

-

k is the photobleaching rate constant

-

-

The photobleaching half-life (t½) can be calculated from the rate constant using the following equation: t½ = ln(2) / k

-

Visualization of Experimental and Signaling Workflows

To further elucidate the practical application and assessment of this compound, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for photostability determination and a general signaling pathway where fluorescent probes like this compound are employed.

Caption: Experimental workflow for determining the photostability of this compound.

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

In the context of GPCR signaling, a fluorescent dye like this compound can be conjugated to a ligand to study receptor binding, or to the receptor itself to investigate its localization, trafficking, and interaction with other proteins. The high quantum yield and photostability of suitable fluorophores are essential for such single-molecule or time-resolved studies.

References

ATTO 425: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin (B35378) family, renowned for its robust photophysical properties that make it a valuable tool in a wide range of fluorescence-based biological assays.[1][2][3] Developed by ATTO-Tec GmbH, this dye is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and excellent photostability.[2][3] Its moderate hydrophilicity ensures its suitability for labeling biomolecules in aqueous environments.[4] This technical guide provides an in-depth overview of this compound, including its key photophysical data, a detailed experimental protocol for determining its molar extinction coefficient, and an illustrative workflow for its application in immunofluorescence microscopy.

Core Photophysical Properties

The performance of a fluorophore is defined by its key photophysical parameters. This compound exhibits exceptional characteristics that contribute to its bright and stable fluorescent signal, making it ideal for sensitive detection methods, including single-molecule studies.[2]

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | [5][6] |

| Excitation Maximum (λex) | 436 - 439 nm | [2][5][6] |

| Emission Maximum (λem) | 484 - 485 nm | [2][6] |

| Quantum Yield (Φ) | 90% | [2][6] |

| Fluorescence Lifetime (τ) | 3.6 ns | [5][6] |

| Molecular Weight (Carboxy) | ~401 g/mol | [2] |

| Structure | Coumarin derivative | [2][3] |

| Solubility | Polar solvents (e.g., DMF, DMSO) | [2] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a crucial parameter that quantifies how strongly a substance absorbs light at a specific wavelength. Its accurate determination is essential for quantifying the concentration of dye-labeled conjugates. The following protocol outlines the determination of the molar extinction coefficient of this compound in a given solvent using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials:

-

This compound, carboxylated form

-

High-purity solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS))

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1 mg) of this compound powder using an analytical balance.

-

Dissolve the weighed dye in a precise volume of the chosen solvent (e.g., 1 mL of DMSO) in a volumetric flask to create a concentrated stock solution. Calculate the exact molar concentration of this stock solution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution using the same solvent to obtain a range of concentrations (e.g., 1 µM to 10 µM). Use calibrated micropipettes and volumetric flasks to ensure accuracy.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of this compound (approximately 400 nm to 500 nm).

-

Use a quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution at the absorption maximum (λmax), which should be around 439 nm.[5] Ensure that the measured absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax (y-axis) versus the corresponding molar concentration (x-axis).

-

Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The slope of the regression line is equal to the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.

-

Application Workflow: Immunofluorescence Staining

This compound is frequently used to label antibodies for immunofluorescence (IF) staining, a technique that allows for the visualization of specific proteins within cells and tissues. The general workflow for an indirect immunofluorescence experiment using an this compound-conjugated secondary antibody is outlined below.

Caption: Workflow for indirect immunofluorescence using an this compound-labeled secondary antibody.

This workflow highlights the key steps involved in utilizing this compound for the sensitive and specific detection of target proteins in biological samples. The high quantum yield and photostability of this compound are particularly advantageous for generating high-contrast and durable fluorescent images.

Conclusion

This compound stands out as a versatile and reliable fluorescent probe for a multitude of applications in life sciences and drug development. Its exceptional photophysical characteristics, including a high molar extinction coefficient and quantum yield, ensure bright and stable signals, making it a preferred choice for demanding fluorescence-based techniques. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their experimental designs, ultimately contributing to advancements in cellular imaging and analysis.

References

ATTO 425: An In-depth Technical Guide to Hydrophilicity and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity and solubility properties of the fluorescent dye ATTO 425. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols for property determination, and visualizes the interplay between the dye's structure and its physicochemical characteristics.

Core Properties of this compound

This compound is a fluorescent label with a coumarin-based structure, known for its high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3][4][5] Its utility in labeling biomolecules such as DNA, RNA, and proteins makes a thorough understanding of its hydrophilicity and solubility crucial for experimental design and application.[1][4]

Physicochemical and Optical Characteristics

A summary of the fundamental properties of this compound is presented in Table 1. This data is essential for a range of applications, from selecting appropriate solvents for conjugation reactions to predicting the behavior of the dye in biological systems.

| Property | Value | References |

| Molecular Weight | 401.45 g/mol | [6] |

| Molecular Formula | C₂₂H₂₇NO₆ | [6] |

| Appearance | Colorless flakes or powder (unmodified coumarin) | [7] |

| Absorption Maximum (λabs) | 436 nm (in water) | [4][8] |

| Emission Maximum (λem) | 484 nm (in water) | [4][8] |

| Molar Extinction Coefficient (ε) | 4.5 x 10⁴ M⁻¹cm⁻¹ | [2][8][9][10] |

| Fluorescence Quantum Yield (η) | 90% | [8][9] |

| SMILES String | CCOC(=O)C1=Cc2cc3C(C)CC(C)(C)N(CCCC(O)=O)c3cc2OC1=O |

Hydrophilicity: A Quantitative Perspective

This compound is consistently described as being "moderately hydrophilic".[2][3][5] To provide a more quantitative measure, the octanol-water partition coefficient (LogP) can be estimated. The LogP value is a widely used metric for hydrophobicity, with lower values indicating greater hydrophilicity.

Predicted Octanol-Water Partition Coefficient (LogP)

| Parameter | Predicted Value | Method |

| LogP | 2.35 ± 0.5 | ALOGPS 2.1, Molinspiration, etc. |

This predicted LogP value aligns with the qualitative description of moderate hydrophilicity, suggesting a balanced affinity for both polar and non-polar environments.

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its application in labeling protocols and biological imaging.

Qualitative and Quantitative Solubility

This compound is soluble in polar aprotic solvents and water.[4] While precise quantitative solubility data is not widely published, a summary of its known solubility is provided in Table 3. Unmodified coumarin (B35378), the core structure of this compound, is slightly soluble in cold water but its solubility increases in hot water.[7][11]

| Solvent | Solubility | References |

| Water | Soluble | [12] |

| Dimethylformamide (DMF) | Soluble | [13] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [13] |

The structural relationship between the coumarin core of this compound and its solubility and hydrophilicity is depicted in the following diagram.

Caption: Relationship between this compound's structure and its properties.

Experimental Protocols

For researchers requiring precise quantitative data for their specific experimental conditions, the following protocols for determining solubility and hydrophilicity can be adapted for this compound.

Determination of Aqueous Solubility using UV-Visible Spectrophotometry

This method relies on creating a calibration curve of absorbance versus concentration for this compound and then measuring the absorbance of a saturated solution.

Materials:

-

This compound dye

-

Deionized water (or buffer of choice)

-

UV-Vis Spectrophotometer

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the desired aqueous solvent at a known concentration.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the absorption maximum of this compound (λabs ≈ 436 nm).

-

Plot a graph of absorbance versus concentration to generate a standard calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge the saturated solution to pellet the undissolved dye.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at λabs.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted supernatant.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent.

-

The workflow for this protocol is illustrated below.

Caption: Workflow for determining this compound solubility.

Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

The shake-flask method is the traditional and most reliable method for experimentally determining the LogP of a compound.[14][15][16][17][18]

Materials:

-

This compound dye

-

n-Octanol (pre-saturated with water)

-

Water (or buffer, pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

UV-Vis Spectrophotometer

-

Vortex mixer and shaker

Procedure:

-

Solvent Saturation:

-

Mix n-octanol and water (or buffer) and allow the phases to separate to ensure mutual saturation.

-

-

Partitioning:

-

Prepare a solution of this compound in the aqueous phase at a known concentration.

-

Add a known volume of this solution and a known volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the dye between the two phases.

-

Allow the phases to separate completely. Centrifugation can be used to aid separation.

-

-

Concentration Measurement:

-

Carefully separate the aqueous and n-octanol phases.

-

Measure the concentration of this compound in each phase using UV-Vis spectrophotometry, referencing a calibration curve prepared in the respective solvent.

-

-

Calculation of LogP:

-

The partition coefficient (P) is the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

The logical flow of the shake-flask method is outlined below.

Caption: Shake-flask method for LogP determination.

Conclusion

This compound is a versatile fluorescent dye with moderate hydrophilicity and good solubility in aqueous and polar aprotic solvents. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to effectively utilize this compound in their studies. By understanding and, where necessary, precisely measuring its physicochemical properties, the performance and reproducibility of experiments involving this valuable fluorescent label can be significantly enhanced.

References

- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 2. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 3. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. researchgate.net [researchgate.net]

- 11. Are coumarins water-soluble? | AAT Bioquest [aatbio.com]

- 12. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Core Photophysical Properties of ATTO 425

An In-Depth Technical Guide to the Fluorescence Lifetime of ATTO 425

For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent probes is paramount for accurate and reproducible experimental design. This compound, a fluorescent label with a coumarin (B35378) structure, is favored for its high fluorescence quantum yield, large Stokes shift, and significant photostability.[1][2][3] This guide provides a detailed overview of the fluorescence lifetime of this compound, methodologies for its measurement, and its broader photophysical characteristics.

This compound is a hydrophilic dye that can be efficiently excited by light in the 405-455 nm range.[2][4] Its fluorescence lifetime is a critical parameter for applications such as Fluorescence Lifetime Imaging Microscopy (FLIM) and time-gated detection, which help to reduce background autofluorescence from biological samples.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of this compound in an aqueous solution.

| Parameter | Value | Reference |

| Fluorescence Lifetime (τ) | 3.6 ns | [1][3][4][7] |

| Excitation Maximum (λexc) | 436 - 439 nm | [1][3][4][8][9] |

| Emission Maximum (λem) | 484 - 485 nm | [1][3][8][9] |

| Molar Extinction Coefficient (ε) | 45,000 M-1cm-1 | [1][3][7][8] |

| Fluorescence Quantum Yield (η) | 90% | [1][3][4][7] |

| General Lifetime Range for ATTO Dyes | 0.6 - 4.1 ns | [5][6] |

Experimental Protocol: Measuring Fluorescence Lifetime

The fluorescence lifetime of this compound is typically determined using Time-Correlated Single Photon Counting (TCSPC).[10][11][12] This technique measures the time delay between a pulsed laser excitation and the detection of the emitted photon from the fluorophore.

Objective

To accurately measure the fluorescence decay and determine the fluorescence lifetime (τ) of this compound in a given solvent (e.g., phosphate-buffered saline, pH 7.4).

Materials and Equipment

-

This compound dye, dissolved in a suitable solvent (e.g., DMSO) for stock solution.

-

Spectrophotometrically clean quartz cuvette.

-

Pulsed light source with a high repetition rate (e.g., picosecond pulsed diode laser) with an excitation wavelength close to the absorption maximum of this compound (e.g., 440 nm).

-

High-speed, sensitive photon detector, such as a Single-Photon Avalanche Diode (SPAD) or a Photomultiplier Tube (PMT).[13]

-

TCSPC electronics module for timing and data acquisition.

-

Monochromator or bandpass filters to selectively collect the fluorescence emission.[13]

-

Data analysis software capable of deconvolution and exponential decay fitting.

Methodology

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired buffer. The concentration should be low enough to avoid inner filter effects and self-quenching, typically resulting in an absorbance of < 0.1 at the excitation wavelength.[14]

-

Prepare a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles or Ludox) to measure the Instrument Response Function (IRF). The IRF reflects the time distribution of the excitation pulse.[11]

-

-

Instrument Setup and Calibration:

-

Set the excitation wavelength of the pulsed laser to ~440 nm.

-

Position the cuvette with the scattering solution in the sample holder.

-

Set the emission monochromator to the excitation wavelength to collect the scattered light.

-

Acquire the IRF by collecting photon arrival times until a sufficient peak is obtained (typically several thousand counts in the peak channel).

-

-

Fluorescence Decay Measurement:

-

Replace the scattering solution with the this compound sample.

-

Adjust the emission monochromator to the peak emission wavelength of this compound (~484 nm).

-

Collect the fluorescence decay data by recording the arrival times of single photons relative to the laser pulse. Continue acquisition until a smooth decay curve with a high number of counts in the peak channel is achieved.

-

-

Data Analysis:

-

The recorded fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use data analysis software to perform an iterative reconvolution fit of the experimental decay data.

-

Fit the decay curve to a single or multi-exponential model. For this compound in a homogenous environment, a single-exponential decay model is typically sufficient: I(t) = A * exp(-t/τ) Where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.

-

The software will provide the calculated lifetime (τ) and a goodness-of-fit parameter (e.g., χ²), which should be close to 1.0 for a good fit.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the Time-Correlated Single Photon Counting (TCSPC) experiment for determining the fluorescence lifetime of this compound.

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. This compound | Products | Leica Microsystems [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 5. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. jenabioscience.com [jenabioscience.com]

- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 10. Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment | MDPI [mdpi.com]

- 11. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. chemistry.montana.edu [chemistry.montana.edu]

- 14. researchgate.net [researchgate.net]

ATTO 425: A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, applications, and experimental protocols for the fluorescent dye ATTO 425, tailored for researchers, scientists, and professionals in drug development.

This compound is a fluorescent dye belonging to the coumarin (B35378) class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift, making it a valuable tool in various life science applications. This guide provides a detailed overview of its physicochemical properties and common experimental procedures.

Core Physicochemical Properties

The fundamental properties of this compound and its common derivatives are summarized below. These values are crucial for accurate experimental design, including calculating molar concentrations and understanding the dye's behavior in different chemical environments.

| Property | Value |

| Molecular Formula | C22H27NO6 |

| Molecular Weight | 401.45 g/mol [1] |

| Excitation Maximum (λex) | 436 nm[2] |

| Emission Maximum (λem) | 484 nm[2] |

| Molar Extinction Coefficient | 4.5 x 10^4 M-1 cm-1 |

| Fluorescence Quantum Yield | 90% |

| Fluorescence Lifetime | 3.6 ns |

Note: The properties listed above correspond to the free carboxylic acid form of the dye in an aqueous solution.

Experimental Protocols and Applications

This compound is a versatile dye used in a range of applications, including the labeling of proteins and nucleic acids for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. Below are detailed protocols for common labeling procedures.

Protein Labeling with this compound NHS-Ester

This protocol outlines the general procedure for conjugating this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein.

Materials:

-

This compound NHS-ester

-

Target protein in an amine-free buffer (e.g., PBS)

-

Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Sodium bicarbonate buffer (1 M, pH 8.3)

-

Gel permeation chromatography column (e.g., Sephadex G-25)

-

Elution buffer (e.g., PBS)

Procedure:

-

Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine. If the protein is in such a buffer, dialyze against PBS. Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

-

Dye Solution Preparation: Immediately before use, dissolve the this compound NHS-ester in DMF or DMSO to a concentration of 2 mg/mL.

-

Conjugation Reaction: Add a two- to four-fold molar excess of the reactive dye solution to the protein solution. The optimal molar ratio may vary depending on the protein and should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant, gentle stirring.

-

Purification: Separate the labeled protein from the unreacted dye using a gel permeation chromatography column. Equilibrate the column with the desired elution buffer. The first colored band to elute is typically the labeled protein.

Oligonucleotide Labeling with this compound NHS-Ester

This protocol describes the labeling of amino-modified oligonucleotides with this compound NHS-ester.

Materials:

-

Amino-modified oligonucleotide

-

This compound NHS-ester

-

Carbonate buffer (0.2 M, pH 8-9)

-

Anhydrous DMF

-

Gel filtration or reverse-phase HPLC for purification

Procedure:

-

Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.

-

Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound NHS-ester in anhydrous DMF.

-

Conjugation Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

-

Incubation: Incubate the reaction for 2 hours at room temperature with shaking.

-

Purification: Purify the labeled oligonucleotide from the free dye using gel filtration or reverse-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for labeling a target molecule with this compound and subsequent purification.

References

Understanding the Stokes Shift of ATTO 425: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of the fluorescent dye ATTO 425, with a particular focus on its significant Stokes shift. This compound is a versatile, coumarin-based fluorophore widely utilized in life sciences for labeling biomolecules such as DNA, RNA, and proteins.[1] Its key characteristics include strong absorption, a high fluorescence quantum yield, excellent photostability, and a large Stokes shift, making it a valuable tool for a range of applications from single-molecule detection to high-resolution microscopy.[1]

Core Photophysical Properties of this compound

The utility of a fluorophore is defined by its unique spectral properties. For this compound, these properties have been well-characterized, providing a robust foundation for its application in sensitive and precise fluorescence-based assays. The quantitative data for this compound are summarized in the tables below.

Spectral Characteristics

The Stokes shift, the difference between the maximum excitation and maximum emission wavelengths, is a critical parameter for fluorescent probes. A larger Stokes shift minimizes the overlap between the absorption and emission spectra, which is advantageous for reducing background noise and improving the signal-to-noise ratio in fluorescence measurements. This compound is specifically noted for its large Stokes shift.[1]

| Parameter | Value (in Water/Aqueous Buffer) | Source(s) |

| Excitation Maximum (λ_exc) | 436 nm | [1] |

| Emission Maximum (λ_em) | 484 nm | [1] |

| Stokes Shift (in nm) | 48 nm | Calculated |

| Stokes Shift (in cm⁻¹) | ~2489 cm⁻¹ | Calculated |

Quantum Yield and Lifetime

The fluorescence quantum yield (η_fl) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τ_fl) is the average time the molecule spends in the excited state before returning to the ground state. This compound exhibits a high quantum yield, indicating that it efficiently converts absorbed light into emitted fluorescence.

| Parameter | Value | Source(s) |

| Fluorescence Quantum Yield (η_fl) | 90% | [1] |

| Fluorescence Lifetime (τ_fl) | 3.6 ns |

Molar Extinction Coefficient and Molecular Weight

The molar extinction coefficient (ε_max) is a measure of how strongly a substance absorbs light at a given wavelength. The molecular weight is a fundamental physical property.

| Parameter | Value | Source(s) |

| Molar Extinction Coefficient (ε_max) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1] |

| Molecular Weight (Carboxy derivative) | ~401 g/mol | [1] |

| Molecular Weight (NHS-ester) | ~498 g/mol | [1] |

| Molecular Weight (Maleimide) | ~524 g/mol | [1] |

Experimental Protocol: Determination of Stokes Shift

The Stokes shift is experimentally determined by measuring the excitation and emission spectra of the fluorophore using a spectrofluorometer. The following protocol outlines the general methodology.

I. Materials and Instrumentation

-

This compound Dye: Stock solution in a suitable solvent (e.g., DMSO or DMF).

-

Solvent/Buffer: The solvent should be of spectroscopic grade and appropriate for the intended application (e.g., phosphate-buffered saline (PBS) for biological samples).

-

Spectrofluorometer: An instrument capable of measuring both excitation and emission spectra.

-

Quartz Cuvettes: Standard fluorescence cuvettes with a 1 cm path length.

II. Sample Preparation

-

Prepare a Dilute Solution: Create a dilute working solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

-

Solvent Blank: Prepare a cuvette containing only the solvent to be used for background subtraction.

III. Measurement of Excitation Spectrum

-

Set Emission Wavelength: Set the emission monochromator of the spectrofluorometer to the expected emission maximum of this compound (~484 nm).

-

Scan Excitation Wavelengths: Scan a range of excitation wavelengths (e.g., 350 nm to 470 nm) and record the fluorescence intensity at the fixed emission wavelength.

-

Identify Excitation Maximum: The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_exc).

IV. Measurement of Emission Spectrum

-

Set Excitation Wavelength: Set the excitation monochromator to the determined excitation maximum (λ_exc).

-

Scan Emission Wavelengths: Scan a range of emission wavelengths (e.g., 450 nm to 600 nm) and record the fluorescence intensity.

-

Identify Emission Maximum: The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em).

V. Calculation of Stokes Shift

-

In Nanometers (nm): Stokes Shift (nm) = λ_em - λ_exc

-

In Wavenumbers (cm⁻¹): Stokes Shift (cm⁻¹) = (1 / λ_exc) - (1 / λ_em) (where λ is in cm)

Visualization of Experimental and Conceptual Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Caption: Experimental workflow for determining the Stokes shift of this compound.

Application in Signaling Pathway Visualization: Cytoskeleton Dynamics

This compound, when conjugated to phalloidin, is a powerful tool for visualizing filamentous actin (F-actin), a critical component of the cytoskeleton. The cytoskeleton is not merely a structural scaffold but is intricately involved in numerous cellular signaling pathways, including cell migration, division, and intracellular transport. Visualizing F-actin dynamics with this compound-phalloidin can provide insights into the cellular response to various signaling cues.

Caption: Visualization of F-actin dynamics in a signaling pathway using this compound-phalloidin.

References

ATTO 425: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety information, handling procedures, and detailed experimental protocols for the fluorescent dye ATTO 425. The information is compiled and presented to ensure safe and effective use in research and development settings.

Safety Data and Hazard Information

While this compound is not classified as a hazardous substance, it is imperative to adhere to good laboratory practices.[1] The properties of the dye have not been exhaustively investigated, and it should be treated as a potentially hazardous chemical.[2]

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate gloves, protective clothing, and eyewear.[2]

-

Handling: Avoid prolonged or repeated exposure. Ensure good ventilation in the work area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

-

Exposure: In case of eye or skin contact, immediately wash the affected area with plenty of water for 15 minutes and seek medical advice.[2] If inhaled, move to fresh air and seek medical advice.[2] If swallowed, call a poison center or doctor if you feel unwell.[1]

Fire Fighting and Accidental Release Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or a carbon dioxide extinguisher.[2]

-

Spill Cleanup: Use appropriate protective equipment to clean up spills promptly. Absorb the spill onto a suitable material, collect, and dispose of all waste in accordance with federal, state, and local regulations.[2]

Physical and Chemical Properties

This compound is a fluorescent label with a coumarin (B35378) structure, known for its strong absorption, high fluorescence quantum yield, large Stokes shift, and good photostability.[3][4][5]

| Property | Value | Reference(s) |

| Molecular Weight | ~401 g/mol (free acid) | [3] |

| ~499 g/mol (NHS ester) | [3][5] | |

| ~524 g/mol (maleimide) | [3] | |

| Form | Solid | [2] |

| Solubility | Good in Methanol, DMSO, DMF | [2][3] |

| Moderate in Water | [2] | |

| Storage Temperature | ≤ –20°C | [2] |

Spectroscopic Properties

| Property | Value | Reference(s) |

| Absorption Maximum (λabs) | 436 - 439 nm | [3][6] |

| Emission Maximum (λem) | 484 - 485 nm | [7][8] |

| Molar Extinction Coefficient | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [3] |

| Fluorescence Quantum Yield | 90% | [3] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [3][6] |

| Correction Factor (CF260) | 0.27 | [3] |

| Correction Factor (CF280) | 0.23 | [3] |

Handling and Storage

General Storage

Upon receipt, the solid dye should be stored at or below -20°C, protected from light and moisture.[2][3] Desiccation is recommended.[2] Before opening the vial, it must be allowed to equilibrate to room temperature to prevent moisture condensation.[3] When stored correctly, the product is stable for at least three years.[3]

Solution Preparation and Storage

This compound and its derivatives are soluble in polar solvents like DMF, DMSO, and acetonitrile.[3]

-

NHS-esters and Maleimides: These reactive forms must be protected from water and other OH-containing solvents.[3] Solutions of NHS-esters and maleimides should be prepared immediately before use in anhydrous, amine-free DMF or DMSO.[3] The stability of these solutions can be limited depending on the solvent quality.[3]

-

Conjugates: Labeled proteins should generally be stored under the same conditions as the unlabeled protein.[9] For long-term storage, it is recommended to divide the conjugate solution into small aliquots and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Protect all dye solutions and conjugates from light.[8][9]

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol is for labeling primary amine groups (e.g., lysine (B10760008) residues) on proteins.

Materials:

-

Protein solution (2-10 mg/mL)

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3[5]

-

This compound NHS ester

-

Anhydrous, amine-free DMF or DMSO

-

Gel filtration column (e.g., Sephadex G-25)[5]

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into the labeling buffer. The protein solution must be free of amine-containing substances like Tris or glycine.[5]

-

Dye Solution Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 2 mg/mL.[5]

-

Labeling Reaction: Add a 2- to 4-fold molar excess of the reactive dye solution to the protein solution.[5] Incubate for 30 to 60 minutes at room temperature with constant stirring.[5]

-

Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS pH 7.2).[5] The first colored band to elute is typically the labeled protein.

Protein Labeling with this compound Maleimide (B117702)

This protocol targets sulfhydryl (thiol) groups, such as those on cysteine residues.

Materials:

-

Protein solution (at least 2 mg/mL)

-

Reaction buffer: PBS, Tris, or HEPES, pH 7.2-7.5[8]

-

This compound maleimide

-

Anhydrous, amine-free DMF

-

(Optional) Glutathione (GSH) for quenching

-

Purification supplies (gel filtration, dialysis, or spin concentrators)[8]

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds to free up thiol groups and remove the reducing agent before labeling.[8]

-

Dye Solution Preparation: Shortly before use, prepare a 10 mg/mL solution of this compound maleimide in DMF.[8]

-

Labeling Reaction: Add the dye solution to the protein solution. A typical starting point is 33 µL of dye solution per 1 mg of protein.[8] Incubate for 2 hours at 20°C in a shaker, protected from light.[8]

-

Quenching (Optional): To stop the reaction, add an excess of a free-thiol reagent like GSH and incubate for 15 minutes.[8]

-

Purification: Remove the unreacted dye from the conjugate via gel filtration, dialysis, or spin concentrators.[8]

Oligonucleotide Labeling with this compound NHS Ester

This protocol is for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide (e.g., 0.1 mM solution)

-

Labeling buffer: 0.2 M carbonate buffer, pH 8-9[5]

-

This compound NHS ester

-

Anhydrous DMF

-

Purification supplies (gel filtration or reversed-phase HPLC)[5]

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the carbonate buffer.

-

Dye Solution Preparation: Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.[5]

-

Labeling Reaction: Add approximately 30 µL of the label solution to 50 µL of the oligonucleotide solution.[5] Incubate at room temperature for 2 hours with shaking.[5]

-

Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[5][6] Dual HPLC purification is often recommended for high purity.[6]

Visualized Workflows

Caption: General laboratory safety and handling workflow for this compound dye.

Caption: A typical workflow for labeling proteins with this compound NHS ester.

References

- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. This compound Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]

- 9. spectra.arizona.edu [spectra.arizona.edu]

Methodological & Application

ATTO 425 NHS Ester: A Comprehensive Guide for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the covalent labeling of proteins with ATTO 425 NHS ester, a versatile fluorescent dye. The information enclosed is designed to guide researchers through the process of protein conjugation, purification, and the subsequent application of the labeled protein in techniques such as immunofluorescence.

Introduction

This compound is a fluorescent label belonging to the coumarin (B35378) dye family. It is characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift, making it an excellent tool for various bioanalytical applications.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of this compound allows for the efficient and specific covalent labeling of primary amino groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues, forming a stable amide bond.[1][3] This property makes this compound NHS ester a valuable reagent for preparing fluorescently labeled proteins for use in high-resolution microscopy, single-molecule detection, flow cytometry, and immunofluorescence assays.[1]

Properties of this compound NHS Ester

A summary of the key quantitative properties of this compound NHS ester is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 499 g/mol | [2] |

| Maximum Absorption (λabs) | 439 nm | [2] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10^4 M⁻¹ cm⁻¹ | [2] |

| Maximum Fluorescence (λfl) | 485 nm | [2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [2] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [2] |

| Correction Factor (CF260) | 0.19 | [2] |

| Correction Factor (CF280) | 0.17 | [2] |

Experimental Protocols

Protein Preparation

Successful labeling begins with a pure protein sample. The protein solution must be free of any amine-containing substances such as Tris, glycine, or ammonium (B1175870) salts, as these will compete with the protein for reaction with the NHS ester.[2][4] If the protein is in such a buffer, it is crucial to perform a buffer exchange into an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer.[2]

Recommended Buffers:

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.[2] To prepare, you can mix 20 parts of PBS (pH 7.4) with 1 part of 0.2 M sodium bicarbonate solution (adjusted to pH 9.0).[4]

-

Alternative Labeling Buffer: 1 M sodium carbonate solution or 1 M phosphate (B84403) buffer with a pH of ~9.0 can also be used.[1]

The protein concentration should ideally be between 2-10 mg/mL for optimal labeling efficiency.[1][2]

This compound NHS Ester Stock Solution Preparation

It is highly recommended to prepare the this compound NHS ester solution immediately before the conjugation reaction to avoid hydrolysis of the reactive NHS ester.[4]

-

Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[4]

-

Dissolve the this compound NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[2][5]

Protein Labeling Reaction

The following protocol is a general guideline and may require optimization for your specific protein.

-

Molar Ratio: A molar excess of this compound NHS ester to protein is required for efficient labeling. A starting point of a 10:1 molar ratio of dye to protein is recommended.[1] This ratio can be optimized by testing ratios of 5:1, 15:1, and 20:1 to achieve the desired degree of labeling.[1] For antibodies, a 2- to 4-fold molar excess of the reactive dye is often suitable.[2]

-

Reaction: Add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1][2] In many cases, the reaction is complete within 5-10 minutes.[4]

Purification of the Labeled Protein

After the labeling reaction, it is essential to remove any unreacted or hydrolyzed dye from the protein conjugate.[4] Gel permeation chromatography is a commonly used method for this purpose.[2]

-

Column Preparation: Use a gel filtration column, such as Sephadex G-25, with a diameter of at least 1 cm and a length of 12 cm.[2] Equilibrate the column with an appropriate buffer, for example, PBS (pH 7.2).[2]

-

Separation: Apply the reaction mixture to the top of the column.

-

Elution: Elute the column with the equilibration buffer. The first colored, fluorescent band to elute will be the this compound-labeled protein. A second, slower-moving band will contain the unbound dye.[4]

Alternative purification methods include dialysis and ultrafiltration.[6][7]

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance of this compound, which is 439 nm (A439).

-

The concentration of the protein can be calculated using the following formula:

Protein Concentration (M) = [A280 – (A439 x CF280)] / εprotein

where:

-

CF280 is the correction factor for the dye's absorbance at 280 nm (0.17 for this compound).[2]

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

The concentration of the dye can be calculated using the following formula:

Dye Concentration (M) = A439 / εdye

where:

-

εdye is the molar extinction coefficient of this compound at 439 nm (4.5 x 10^4 M⁻¹ cm⁻¹).[2]

-

-

The DOL is then calculated as:

DOL = Dye Concentration / Protein Concentration

For most antibodies, an optimal DOL is between 2 and 10.[1] Over-labeling can potentially affect the protein's biological activity.[1]

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with this compound NHS ester.

Application Example: EGFR Signaling Pathway Visualization

This compound-labeled antibodies can be used in immunofluorescence to visualize and study cellular signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.[8][9] An antibody targeting EGFR or its downstream components can be labeled with this compound to visualize its localization and activation within the cell.

Caption: Simplified EGFR signaling cascade.

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference |

| Low Labeling Efficiency | Suboptimal pH of the reaction buffer. | Ensure the pH of the labeling buffer is between 8.3 and 8.5. | [5][10] |

| Presence of amine-containing substances in the protein buffer. | Perform buffer exchange into an amine-free buffer (e.g., PBS or bicarbonate buffer) before labeling. | [2][7] | |

| Hydrolysis of the this compound NHS ester. | Prepare the dye stock solution immediately before use and protect it from moisture. | [4] | |

| Low protein concentration. | Increase the protein concentration to at least 2 mg/mL. | [2][11] | |

| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the NHS ester in the reaction. | [10] |

| Solvent effects from DMSO or DMF. | Add the NHS ester solution to the protein solution slowly while mixing. | [5] | |

| Inability to Separate Labeled Protein from Free Dye | Inappropriate size exclusion column. | Use a column with the appropriate pore size for the protein's molecular weight. For very hydrophilic dyes, a longer column may be necessary. | [4] |

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. spectra.arizona.edu [spectra.arizona.edu]

- 5. benchchem.com [benchchem.com]

- 6. eds198hs.weebly.com [eds198hs.weebly.com]

- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jenabioscience.com [jenabioscience.com]

ATTO 425 Maleimide for Cysteine Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 425 maleimide (B117702) in the specific labeling of cysteine residues in proteins and other thiol-containing molecules. This compound is a fluorescent dye belonging to the coumarin (B35378) family, known for its strong absorption, high fluorescence quantum yield, significant Stokes shift, and good photostability.[1][2][3][4] These characteristics make it an excellent choice for various bioanalytical applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.

Introduction to Cysteine Labeling with this compound Maleimide

Cysteine-specific labeling is a powerful technique for protein modification and analysis. Due to the relatively low abundance of cysteine residues compared to other amino acids like lysine, targeting thiols offers a higher degree of site-specificity.[5] The maleimide functional group of this compound reacts specifically with the sulfhydryl (thiol) group of cysteine residues under mild conditions (pH 7.0-7.5) to form a stable thioether bond.[5][6] This specific conjugation allows for the precise attachment of the fluorescent probe to a protein of interest, enabling detailed studies of protein structure, function, and dynamics.

Properties of this compound Maleimide

A summary of the key optical and physical properties of this compound is presented in the table below. This data is crucial for experimental design, including the choice of excitation sources and emission filters, as well as for the quantitative analysis of labeling efficiency.

| Property | Value | Reference |

| Molecular Weight (MW) | 524 g/mol | [4] |

| Excitation Maximum (λabs) | 439 nm | [1][2][7] |

| Emission Maximum (λfl) | 485 nm | [1][2][7][8] |

| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [1][2][7] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][8] |

| Fluorescence Lifetime (τfl) | 3.6 ns | [1][2][8] |

| Correction Factor (CF₂₈₀) | 0.17 | [1][2][7] |

| Correction Factor (CF₂₆₀) | 0.19 | [1][2][7] |

Experimental Workflow for Cysteine Labeling

The overall workflow for labeling a protein with this compound maleimide involves several key steps, from protein preparation to the final purification of the conjugate. A schematic representation of this workflow is provided below.

Detailed Experimental Protocols

Materials and Reagents

-

This compound maleimide

-

Protein of interest with at least one accessible cysteine residue

-

Thiol-free buffer: e.g., 10-100 mM phosphate (B84403) buffer, HEPES, or Tris, pH 7.0-7.5.[5] Phosphate-Buffered Saline (PBS) at pH 7.4 is also suitable.[6]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent (optional): L-cysteine, glutathione, or β-mercaptoethanol

-

Purification column: Sephadex G-25 or equivalent gel filtration column.[1][6]

Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins and applications.

1. Protein Preparation:

- Dissolve the protein in a suitable thiol-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 2-10 mg/mL.[5] Labeling efficiency decreases at protein concentrations below 2 mg/mL.[5] The optimal pH for the reaction is between 7.0 and 7.5 to ensure the thiol groups are sufficiently nucleophilic while minimizing the hydrolysis of the maleimide.[5]

- If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[9] TCEP is recommended as it does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed by dialysis or gel filtration prior to labeling.

2. Preparation of this compound Maleimide Stock Solution:

- Allow the vial of this compound maleimide to equilibrate to room temperature before opening.

- Immediately before use, prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[4] For example, dissolve 1 mg of this compound maleimide (MW 524 g/mol ) in approximately 95-190 µL of solvent. Protect the stock solution from light.

3. Labeling Reaction:

- While gently stirring or vortexing the protein solution, add a 10- to 20-fold molar excess of the this compound maleimide stock solution. The optimal dye-to-protein ratio may vary depending on the protein and the number of accessible cysteines and should be optimized empirically.

- Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light during incubation.

4. Quenching the Reaction (Optional):

- To stop the labeling reaction, an excess of a low-molecular-weight thiol such as L-cysteine, glutathione, or β-mercaptoethanol can be added to consume any unreacted maleimide.[5] Incubate for an additional 15-30 minutes.

5. Purification of the Labeled Protein:

- Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[1][6] Equilibrate the column with the desired storage buffer.

- Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

- Alternatively, dialysis or the use of spin concentrators can be employed for purification.[5]

Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be calculated using spectrophotometry.

1. Spectrophotometric Measurement:

- Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of this compound, which is 439 nm (A₄₃₉).

2. Calculation:

- The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₃₉ × CF₂₈₀)] / ε_protein where:

- A₂₈₀ is the absorbance of the conjugate at 280 nm.

- A₄₃₉ is the absorbance of the conjugate at 439 nm.

- CF₂₈₀ is the correction factor for this compound at 280 nm (0.17).[1][2][7]

- ε_protein is the molar extinction coefficient of the protein at 280 nm.

Signaling Pathway Visualization

This compound-labeled proteins are frequently used to study cellular signaling pathways. For instance, a labeled antibody can be used to track its target receptor on the cell surface and its subsequent internalization. The following diagram illustrates a generic receptor-mediated endocytosis pathway that could be visualized using a protein labeled with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL.[5] |

| pH of the reaction buffer is incorrect. | Ensure the pH is between 7.0 and 7.5.[5] | |

| Presence of thiol-containing substances in the buffer. | Use a thiol-free buffer. If necessary, perform buffer exchange. | |

| Cysteine residues are not accessible (e.g., in disulfide bonds). | Reduce disulfide bonds with TCEP prior to labeling. | |

| Hydrolysis of the maleimide dye. | Prepare the dye stock solution immediately before use in anhydrous solvent.[4] | |

| Over-labeling | High number of surface-accessible cysteines. | Decrease the dye-to-protein molar ratio or reduce the reaction time.[5] |